(S)-2-(8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
Description
(S)-2-(8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a tetrahydronaphthalene (tetralin) ring system. This compound is structurally characterized by the Fmoc group, a common protecting group in peptide synthesis, attached to a bicyclic tetrahydronaphthalen-2-yl moiety. Such derivatives are pivotal in organic and medicinal chemistry for constructing complex peptides and probing structure-activity relationships.
Properties
IUPAC Name |
2-[(8S)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)15-17-12-13-18-6-5-11-25(23(18)14-17)28-27(31)32-16-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-4,7-10,12-14,24-25H,5-6,11,15-16H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEDFOBFMTUSMY-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-(8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a complex organic compound that exhibits a variety of biological activities. This compound belongs to the class of amino acids and derivatives, which are critical in numerous biological processes. Its unique structural components, including the fluorenyl group and tetrahydronaphthalene moiety, contribute to its potential therapeutic applications.
Structural Characteristics
The molecular formula of (S)-2-(8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is , with a molecular weight of approximately 410.46 g/mol. The presence of the fluorenyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluorenone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The fluorenyl moiety may facilitate binding to hydrophobic pockets in microbial proteins, enhancing inhibition efficacy.
Neuroprotective Effects
Certain structural analogs of this compound have been investigated for their neuroprotective properties. Studies suggest that modifications to the fluorenyl or tetrahydronaphthalene portions can enhance neuroprotective activity against neurodegenerative diseases . For example, compounds displaying similar characteristics have been evaluated for their ability to protect neuronal cells from oxidative stress.
Anti-inflammatory Properties
The compound may also modulate inflammatory pathways. Research has shown that structural analogs can influence cytokine production and immune responses, indicating potential applications in treating inflammatory conditions .
The mechanism by which (S)-2-(8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : Interaction with specific enzymes or receptors through hydrogen bonding or π-π stacking interactions.
- Cellular Uptake : Enhanced lipophilicity may facilitate cellular uptake and distribution within tissues.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of fluorenone derivatives against M. tuberculosis, several compounds were identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in fatty acid biosynthesis in mycobacteria . The results indicated that structural modifications significantly impacted inhibitory activity.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of fluorenyl derivatives demonstrated that specific modifications led to enhanced protection against apoptosis in neuronal cell lines subjected to oxidative stress . This suggests potential therapeutic avenues for neurodegenerative disorders.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Side Chain Diversity : Substituents (e.g., o-tolyl, methoxyphenyl, alkyl chains) modulate solubility and steric effects, influencing their utility in peptide design .
- Molecular Weight: Ranges from 355.38 to 421.54, with bulkier groups (e.g., dec-9-enoic acid) increasing molecular weight .
- Storage Stability : Most require low-temperature storage (-20°C to 4°C) to prevent decomposition, though some are stable at room temperature under dry conditions .
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound is absent, related Fmoc-protected derivatives are primarily intermediates rather than therapeutic agents.
Preparation Methods
Synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl Acetic Acid
The tetrahydronaphthalene core is synthesized via Birch reduction of naphthalene derivatives or Diels-Alder cyclization of dienes with quinones. Subsequent nitration and reduction yield the 8-amino intermediate.
Example Protocol
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Nitration : React 5,6,7,8-tetrahydronaphthalen-2-yl acetic acid with nitric acid/sulfuric acid at 0–5°C to introduce nitro group at C8.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 78% | 95% |
| Reduction | H₂ (1 atm), 10% Pd/C, MeOH | 92% | 98% |
Fmoc Protection of the Amine
The amine is protected using Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) under mild basic conditions.
Optimized Procedure
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Dissolve 8-amino intermediate (1 eq) in THF/water (1:1).
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Add NaHCO₃ (2.5 eq) and Fmoc-OSu (1.1 eq) at 0°C.
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Stir at 25°C for 12 hours, acidify with HCl, and extract with ethyl acetate.
Synthetic Route 2: Asymmetric Synthesis of (S)-Configuration
Chiral Resolution via Diacetyl Tartaric Acid
To enforce the (S)-configuration, the racemic acetic acid intermediate is resolved using L-(-)-diacetyl tartaric acid , forming diastereomeric salts separable by crystallization.
Protocol
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React racemic 8-Fmoc-amino-tetrahydronaphthalen-2-yl acetic acid (1 eq) with L-(-)-diacetyl tartaric acid (0.9 eq) in methanol.
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Heat to 65°C, cool, and filter to isolate the (S)-enantiomer-enriched salt.
| Metric | Result |
|---|---|
| ee | 99.7% |
| Yield | 69% |
Stereoselective Alkylation
Alternatively, asymmetric alkylation using Evans oxazolidinone auxiliaries directs the (S)-configuration during acetic acid sidechain installation.
Reaction Scheme
-
Couple tetrahydronaphthalene amine to Evans chiral auxiliary.
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Alkylate with bromoacetic acid tert-butyl ester.
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Cleave auxiliary and hydrolyze ester to carboxylic acid.
Critical Process Parameters and Optimization
Solvent and Base Selection for Fmoc Protection
Temperature Control in Chiral Resolution
Purification Techniques
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Recrystallization : Ethyl acetate/hexane mixtures yield >99% purity.
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Chromatography : Silica gel with 5% acetic acid in ethyl acetate resolves residual diastereomers.
Scalability and Industrial Considerations
Cost-Effective Protecting Group Strategies
Catalyst Recycling in Hydrogenation Steps
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Route 1 (Fmoc protection post-amine synthesis) | High yields (89%), minimal racemization | Requires preformed chiral amine |
| Route 2 (Asymmetric alkylation) | Direct (S)-control, no resolution needed | Lower yields (70–75%), expensive auxiliaries |
Q & A
Q. What safety protocols are critical when handling (S)-2-(8-Fmoc-amino-tetrahydronaphthalen-2-yl)acetic acid in laboratory settings?
The compound exhibits acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2/2A), and respiratory hazards (H302, H315, H319, H335) . Key precautions include:
- Use fume hoods to avoid inhalation of aerosols.
- Wear nitrile gloves , safety goggles, and lab coats to prevent skin/eye contact.
- Store in airtight containers away from strong acids/bases due to incompatibility .
- In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .
Q. What synthetic strategies are commonly employed for preparing this compound?
The core structure involves Fmoc-protected tetrahydronaphthalene derivatives . A typical approach includes:
- Protection of amino groups : Use Fmoc-Cl in anhydrous dichloromethane (DCM) with N-ethyl-diisopropylamine (DIPEA) at -10–20°C .
- Coupling reactions : Activate carboxylic acid moieties with reagents like HBTU or EDCI for peptide bond formation .
- Purification : Employ silica gel chromatography or reverse-phase HPLC for isolating intermediates .
Q. Why is the Fmoc group advantageous in peptide synthesis involving this compound?
The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, allowing selective deprotection under mild conditions (e.g., 20% piperidine in DMF) without disrupting acid-sensitive linkages . This is critical for solid-phase peptide synthesis (SPPS) workflows, where iterative deprotection/coupling steps are required.
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production?
Low yields often arise from side reactions (e.g., Fmoc cleavage or racemization). Methodological adjustments include:
- Temperature control : Maintain reactions at -10°C to minimize epimerization during coupling .
- Catalyst selection : Use HOAt or Oxyma Pure to enhance coupling efficiency in SPPS .
- Solvent optimization : Replace DCM with DMF for better solubility of hydrophobic intermediates .
- Real-time monitoring : Use LC-MS to track reaction progress and identify byproducts .
Q. How does the compound’s stability vary under different experimental conditions?
Stability data gaps exist, but hazards suggest:
- Thermal degradation : Avoid temperatures >100°C, as combustion releases toxic NOx and CO .
- pH sensitivity : Decomposition occurs in strong acids/bases; use neutral buffers (pH 6–8) for biological assays .
- Light sensitivity : Store in amber vials to prevent photodegradation of the fluorenyl moiety .
Q. What experimental designs are suitable for evaluating biological activity (e.g., antiviral or antibacterial)?
- Analog synthesis : Modify the tetrahydronaphthalene core or acetic acid side chain to probe structure-activity relationships (SAR) .
- In vitro assays : Test inhibition of viral entry (e.g., HIV-1) using pseudotyped virus systems and TZM-bl cells .
- Dosage optimization : Perform dose-response curves (0.1–100 µM) with cytotoxicity controls (MTT assay) .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?
Contradictions may arise from solvent effects or impurities . Strategies include:
- Multi-technique validation : Cross-verify using H NMR, C NMR, and MALDI-TOF MS .
- DFT calculations : Compare experimental F NMR shifts with computational models for halogenated analogs .
- Purification repeats : Isolate intermediates via preparative HPLC to ≥95% purity before analysis .
Key Recommendations
- Prioritize small-scale trials to optimize reaction conditions before scaling.
- Use HPLC-MS for rigorous purity checks, especially for analogs with modified side chains.
- Collaborate with computational chemists to predict degradation pathways and reactive sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
